Tribenzyl Miglustat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

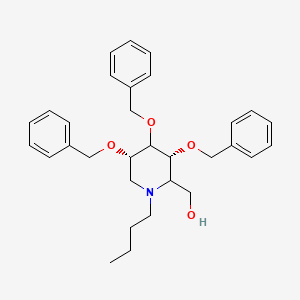

Structure

3D Structure

Properties

Molecular Formula |

C31H39NO4 |

|---|---|

Molecular Weight |

489.6 g/mol |

IUPAC Name |

[(3R,5S)-1-butyl-3,4,5-tris(phenylmethoxy)piperidin-2-yl]methanol |

InChI |

InChI=1S/C31H39NO4/c1-2-3-19-32-20-29(34-22-25-13-7-4-8-14-25)31(36-24-27-17-11-6-12-18-27)30(28(32)21-33)35-23-26-15-9-5-10-16-26/h4-18,28-31,33H,2-3,19-24H2,1H3/t28?,29-,30+,31?/m0/s1 |

InChI Key |

JSEJVHWQWRTLJX-VBSOKNSTSA-N |

Isomeric SMILES |

CCCCN1C[C@@H](C([C@@H](C1CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Canonical SMILES |

CCCCN1CC(C(C(C1CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Tribenzyl Miglustat: A Technical Guide to a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tribenzyl Miglustat, a key synthetic intermediate in the production of the therapeutic agent Miglustat. This document details its chemical structure, properties, and the experimental protocols relevant to its synthesis and purification.

Chemical Structure and Properties

This compound refers to a mixture of isomers of N-butyl-1,5-dideoxy-1,5-imino-D-glucitol with three benzyl groups protecting the hydroxyl functionalities. These compounds are crucial precursors in the synthesis of Miglustat, an iminosugar drug used in the treatment of Gaucher disease and Niemann-Pick disease type C. The benzylation of the hydroxyl groups increases the lipophilicity of the molecule, a common strategy in organic synthesis to improve solubility in organic solvents and to protect these groups during subsequent reaction steps.

While specific quantitative data for individual this compound isomers is not extensively available in public literature, the general properties can be summarized. One of the isomers, when in its hydrochloride salt form, is described as an off-white solid[1]. The presence of the benzyl groups is known to increase the lipophilicity of deoxynojirimycin derivatives.

Table 1: Chemical Properties of this compound Isomers

| Property | Value | Source(s) |

| Molecular Formula | C31H39NO4 | [2] |

| Molecular Weight | 489.66 g/mol | [2] |

| IUPAC Name (Isomer 1 HCl Salt) | ((2R, 3R, 4R, 5S)-3, 4, 5-Tris(benzyloxy)-1-butylpiperidin-2-yl)methanol, hydrochloride (1:1) | [1] |

| Physical Form (Isomer 1 HCl Salt) | Off-White Solid | [1] |

Synthesis and Experimental Protocols

The synthesis of Miglustat typically involves the use of a glucose derivative where the hydroxyl groups are protected by benzyl ethers. This compound is formed as an intermediate during this process. A plausible synthetic route involves the reductive amination of a tri-O-benzylated glucose derivative with n-butylamine.

Probable Synthetic Workflow

The synthesis of this compound can be conceptualized as a multi-step process starting from a protected glucose derivative. This workflow is a critical part of the overall synthesis of Miglustat.

Caption: Probable synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol for the synthesis of this compound via reductive amination, based on common laboratory practices for this type of reaction.

Materials:

-

Tri-O-benzyl-D-glucose derivative

-

n-Butylamine

-

Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Glacial acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

Reaction Setup: A solution of the tri-O-benzyl-D-glucose derivative is prepared in an anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Amine: n-Butylamine is added to the solution, followed by the addition of a catalytic amount of glacial acetic acid, if necessary, to facilitate imine formation. The reaction is typically stirred at room temperature.

-

Reduction: After a period to allow for imine formation, the reducing agent (e.g., NaBH3CN) is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) to determine completion.

-

Workup: Upon completion, the reaction is quenched by the slow addition of water or saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product, a mixture of this compound isomers, is purified by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexane) to separate the different isomers.

Debenzylation to Miglustat

Following the synthesis and purification of the this compound isomers, the benzyl protecting groups are removed to yield the final product, Miglustat. This is typically achieved through catalytic hydrogenation.

Experimental Protocol: Debenzylation

Materials:

-

This compound

-

Palladium on carbon (Pd/C) catalyst

-

Methanol or ethanol

-

Hydrogen gas source

Procedure:

-

Reaction Setup: this compound is dissolved in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: A catalytic amount of Pd/C is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously.

-

Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield Miglustat.

Biological Significance and Mechanism of Action of Miglustat

This compound itself is not known to have significant biological activity; its importance lies in its role as a direct precursor to Miglustat. Miglustat functions as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase. This enzyme is responsible for the first step in the biosynthesis of most glycosphingolipids. In lysosomal storage disorders like Gaucher disease, a deficiency in the enzyme that breaks down these lipids leads to their accumulation. By inhibiting their synthesis, Miglustat reduces the rate of accumulation of these substrates.

Caption: Mechanism of action of Miglustat as an inhibitor of glucosylceramide synthase.

Conclusion

This compound is a vital, yet not extensively characterized, synthetic intermediate in the production of Miglustat. Its benzylated structure facilitates key synthetic transformations. While detailed physicochemical data on its individual isomers are scarce, an understanding of its role in the synthetic pathway to Miglustat and the general properties of benzylated iminosugars provides a solid foundation for researchers and drug development professionals working with this class of compounds. Further research into the specific properties and separation of this compound isomers could lead to more efficient and optimized syntheses of Miglustat.

References

A Technical Guide to the Role of Benzyl-Protected Intermediates in the Synthesis of Miglustat

Executive Summary: Miglustat (N-butyl-1,5-dideoxy-1,5-imino-D-glucitol) is a potent inhibitor of glucosylceramide synthase, primarily used in the treatment of Gaucher's disease.[1][2] Its chemical synthesis relies on multi-step processes where the use of protecting groups is critical for achieving high yields and purity. This technical guide focuses on the mechanism of action of benzyl-protected derivatives of deoxynojirimycin, such as Tribenzyl and Tetrabenzyl Miglustat, as key synthetic intermediates. Their "mechanism of action" in this context is purely chemical: the benzyl groups serve as temporary protecting agents for reactive hydroxyl groups, directing the synthesis towards the desired N-butylated product. This document provides a detailed overview of the synthetic pathway, quantitative process data, and experimental protocols for the deprotection of these intermediates to yield the final active pharmaceutical ingredient (API).

The Role of Benzyl Groups as Protecting Intermediates

In the synthesis of complex molecules like Miglustat, which possesses multiple reactive hydroxyl (-OH) groups, it is essential to temporarily block these groups to prevent unwanted side reactions during specific chemical transformations. The core function of a benzyl-protected intermediate, such as 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin, is to serve this protective role.[1][3][4]

The benzyl groups are chemically attached to the oxygen atoms of the hydroxyls on the deoxynojirimycin core. This strategic protection allows for selective modification of the ring nitrogen, specifically the N-alkylation with a butyl group, without interference from the otherwise reactive hydroxyls. Once the N-butyl group is successfully installed, the benzyl protectors can be efficiently removed in a final step to reveal the hydroxyl groups and yield Miglustat. The key "mechanism" is therefore a strategy of protection and deprotection to achieve regioselective synthesis.

Synthetic Pathway: Deprotection to Miglustat

The final and critical stage in the synthesis of Miglustat from its protected intermediate involves a debenzylation reaction. This process is typically achieved through catalytic hydrogenation, where hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst cleaves the benzyl ether bonds.[1][4] This reaction converts the protected intermediate, 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride, into Miglustat hydrochloride. The hydrochloride salt is then neutralized with a base to isolate the final crystalline Miglustat free base.

Caption: Synthetic pathway from the benzyl-protected intermediate to Miglustat.

Quantitative Data from Synthesis

The efficiency of the deprotection and purification steps is critical for industrial-scale production. The following table summarizes quantitative data derived from patented processes, highlighting the high yields and purity achieved in the conversion of the benzyl-protected intermediate to the final API.[1][4][5]

| Step | Starting Material | Product | Yield | Purity (HPLC) | Reference |

| 1. Hydrogenation (Debenzylation) | 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin HCl (100 g) | Miglustat Hydrochloride (42 g) | 100% | >99.5% | [5] |

| 2. Conversion to Free Base | Miglustat Hydrochloride (42 g) | Crystalline Miglustat (27 g) | 75% | >99.5% | [4][5] |

Experimental Protocols

The following sections provide detailed methodologies for the key transformations involved in producing high-purity Miglustat from its tetra-benzyl protected intermediate. These protocols are adapted from established and patented procedures.[1][4]

Protocol 1: Debenzylation to Form Miglustat Hydrochloride

This protocol describes the removal of the benzyl protecting groups via catalytic hydrogenation.

-

Reaction Setup: A solution of 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride (100 g, 0.16 mol) is prepared in methanol (1000 mL).

-

Acidification: A 10% HCl solution in methanol (100 mL) is added to the reaction mixture.

-

Catalyst Addition: 10% Palladium on Carbon (Pd/C), 50% wet (10 g), is added to the mixture.

-

Hydrogenation: The mixture is stirred under a hydrogen atmosphere at a temperature of approximately 25°C to 30°C until the reaction is complete, as monitored by an appropriate analytical method (e.g., TLC or HPLC).

-

Work-up and Isolation: The reaction mass is filtered to remove the Pd/C catalyst. The solvent is then removed from the filtrate by rotary evaporation. Ethyl acetate (1000 mL) is added to the residue to precipitate the solid product.

-

Final Product: The solid is filtered and dried to isolate Miglustat hydrochloride.[5]

Protocol 2: Conversion to Crystalline Miglustat Free Base

This protocol details the neutralization of the hydrochloride salt to yield the final crystalline product without the need for column chromatography.[1][4]

-

Reaction Setup: Miglustat hydrochloride (42 g, 0.16 mol) is dissolved in methanol (420 mL).

-

Base Addition: The organic base 1,8-diazabicycloundec-7-ene (DBU) (34.1 mL) is added to the solution.

-

Reaction: The reaction mass is warmed to 40-50°C and stirred for approximately 2 hours.

-

Solvent Removal: The reaction is concentrated by the removal of methanol via rotary evaporation at 45-55°C.

-

Crystallization: An anti-solvent, dichloromethane (900 mL), is added to the residue, causing the crystalline Miglustat to form.

-

Isolation: The resulting solid is filtered and dried to obtain pure, crystalline Miglustat.[1][4][5]

Caption: Experimental workflow for the synthesis of Miglustat from its intermediate.

Conclusion

The use of Tribenzyl or, more specifically, Tetrabenzyl deoxynojirimycin derivatives is a cornerstone of an effective and scalable synthesis for Miglustat. These intermediates exemplify the crucial chemical principle of protecting groups, where their "mechanism of action" is to shield reactive hydroxyls, thereby enabling selective N-alkylation. The subsequent debenzylation via catalytic hydrogenation is a robust and high-yield reaction that delivers a high-purity precursor to the final API. The described protocols, which avoid challenging chromatographic purifications, represent a streamlined and industrially viable process for the manufacturing of Miglustat.[1][4]

References

- 1. EP3404019B1 - Process for the preparation of high purity miglustat - Google Patents [patents.google.com]

- 2. What is the mechanism of Miglustat? [synapse.patsnap.com]

- 3. Portico [access.portico.org]

- 4. US20160168092A1 - Process For The Preparation Of High Purity Miglustat - Google Patents [patents.google.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

Synthesis of Miglustat via Debenzylation of Tribenzyl Miglustat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Miglustat (N-butyl-1,5-dideoxy-1,5-imino-D-glucitol), a potent inhibitor of glucosylceramide synthase, from its protected precursor, Tribenzyl Miglustat (N-butyl-2,3,4,6-tetra-O-benzyl-1,5-dideoxy-1,5-imino-D-glucitol). This final debenzylation step is a critical transformation in the overall synthesis of Miglustat. This document details the experimental protocol for the catalytic hydrogenation of the benzyl protecting groups, presents key quantitative data, and includes visualizations of the synthetic pathway and experimental workflow. The information is intended to provide researchers and drug development professionals with a thorough understanding of this synthetic route.

Introduction

Miglustat is an oral medication used for the treatment of mild to moderate type 1 Gaucher disease and Niemann-Pick disease type C.[1][2] Its mechanism of action involves the inhibition of glucosylceramide synthase, a key enzyme in the biosynthesis of most glycosphingolipids.[2] The chemical synthesis of Miglustat often involves the use of benzyl protecting groups for the hydroxyl functionalities of the glucose precursor. The removal of these benzyl groups from the intermediate, this compound, is a crucial final step to yield the active pharmaceutical ingredient. Catalytic hydrogenation is a widely employed and efficient method for this deprotection.

Synthetic Pathway

The conversion of this compound to Miglustat is a debenzylation reaction, typically achieved through catalytic hydrogenation. This process involves the hydrogenolysis of the four benzyl ether bonds, replacing them with hydroxyl groups.

Caption: Reaction scheme for the synthesis of Miglustat from this compound.

Experimental Protocol: Catalytic Hydrogenation

The following protocol is adapted from established procedures for the debenzylation of protected Miglustat analogues.[3][4]

Materials:

-

N-butyl-2,3,4,6-tetra-O-benzyl-1,5-dideoxy-1,5-imino-D-glucitol (this compound)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Equipment:

-

Hydrogenation reactor (e.g., Parr hydrogenator) or a flask suitable for balloon hydrogenation

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound in methanol.

-

Inerting: Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst can vary, but typically ranges from 10-20% by weight relative to the starting material. Purge the vessel with an inert gas (nitrogen or argon) to remove air.

-

Hydrogenation: Introduce hydrogen gas to the reaction vessel. The pressure can range from atmospheric (balloon) to 50 psi, depending on the equipment.

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Miglustat.

Purification:

Crude Miglustat can be purified by crystallization.[3] A common method involves dissolving the crude product in a minimal amount of a suitable solvent (e.g., methanol) and then inducing crystallization by adding an anti-solvent (e.g., dichloromethane or ethyl acetate).[3] The resulting crystalline solid is then collected by filtration, washed with the anti-solvent, and dried under vacuum.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Miglustat from its tribenzylated precursor.

Caption: Workflow for the synthesis, purification, and analysis of Miglustat.

Quantitative Data

The following tables summarize key quantitative data associated with the synthesis and characterization of Miglustat.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | This compound Hydrochloride | [3][4] |

| Yield (Crystalline Miglustat) | 75% | [3] |

| Purity (HPLC) | >99.5% | [3] |

Note: The cited yield is for the final isolation step from the hydrochloride salt, which is expected to be comparable for the debenzylation of the free base.

Table 2: Physicochemical Properties of Miglustat

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁NO₄ | [1] |

| Molecular Weight | 219.28 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 128 °C | [3] |

| Solubility | Highly soluble in water | [1] |

Table 3: Spectroscopic Data for Miglustat (¹H and ¹³C NMR)

While a full spectral assignment is beyond the scope of this guide, the following provides an overview of expected NMR data. A study has reported the full assignment of the ¹H NMR spectrum of Miglustat in both buffered aqueous solution and deuterated methanol.[5]

| Nucleus | Solvent | Key Chemical Shift Ranges (ppm) | Reference |

| ¹H NMR | D₂O / CD₃OD | Signals corresponding to the piperidine ring protons, the butyl chain protons, and the hydroxymethyl group protons. | [5] |

| ¹³C NMR | D₂O | Signals for the ten carbon atoms of the Miglustat molecule. | [6] |

For detailed and specific peak assignments, it is recommended to consult the primary literature.

Conclusion

The synthesis of Miglustat from this compound via catalytic hydrogenation is an efficient and high-yielding process. The reaction proceeds under mild conditions and the final product can be readily purified to a high degree of purity by crystallization. This technical guide provides a solid foundation for researchers and professionals involved in the synthesis and development of Miglustat, outlining the key experimental procedures and expected outcomes. For process optimization and scale-up, further investigation into catalyst loading, hydrogen pressure, and crystallization conditions may be necessary.

References

- 1. jnjlabels.com [jnjlabels.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. US20160168092A1 - Process For The Preparation Of High Purity Miglustat - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Urinary excretion and metabolism of miglustat and valproate in patients with Niemann-Pick type C1 disease: One- and two-dimensional solution-state (1)H NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Use of Tribenzyl Miglustat as a Reference Standard in the Bioanalysis of Miglustat

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the application of Tribenzyl Miglustat as a reference standard, specifically as an internal standard, for the quantitative analysis of Miglustat in complex biological matrices. Miglustat, an inhibitor of glucosylceramide synthase, is a crucial therapeutic agent for type I Gaucher disease.[1][2] Accurate quantification of Miglustat is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable, closely related, yet chromatographically distinct compound like this compound as an internal standard is a robust strategy to ensure the accuracy and precision of analytical methods. This guide provides a comprehensive overview of the rationale, experimental protocols, and data presentation for employing this compound in the bioanalysis of Miglustat.

Introduction: The Rationale for an Ideal Internal Standard

In quantitative analytical chemistry, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and quality control samples. The IS is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.

An ideal internal standard should possess the following characteristics:

-

Be chemically similar to the analyte.

-

Exhibit similar chromatographic behavior to the analyte.

-

Be well-resolved from the analyte and any interfering matrix components.

-

Not be present in the original sample.

-

Be of high purity and stability.

This compound, a tribenzylated derivative of Miglustat, fulfills these criteria, making it a suitable candidate for use as an internal standard in the analysis of Miglustat. Its structural similarity ensures comparable extraction recovery and ionization response in mass spectrometry, while the presence of the benzyl groups provides a distinct mass-to-charge ratio (m/z) and chromatographic retention time, allowing for clear separation and independent quantification.

Physicochemical Properties

A clear understanding of the physicochemical properties of both the analyte and the internal standard is fundamental for method development.

| Property | Miglustat | This compound Isomer 1 (Free Base) |

| IUPAC Name | (2R,3R,4R,5S)-1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol | ((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-1-butylpiperidin-2-yl)methanol |

| Molecular Formula | C₁₀H₂₁NO₄ | C₃₁H₃₉NO₄ |

| Molecular Weight | 219.28 g/mol | 489.65 g/mol |

| Appearance | White to off-white crystalline solid | Off-white solid |

| Solubility | Highly soluble in water | Soluble in organic solvents (e.g., Methanol, Acetonitrile) |

Experimental Protocol: Quantification of Miglustat using LC-MS/MS with this compound as an Internal Standard

This protocol is a synthesized methodology based on validated methods for Miglustat analysis, adapted for the use of this compound as an internal standard.[3][4]

Materials and Reagents

-

Miglustat reference standard

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic and Mass Spectrometric Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Miglustat. The use of this compound as an internal standard would require optimization of its specific mass transitions.

| Parameter | Condition |

| HPLC Column | Atlantis HILIC (3 µm, 150 mm x 2.1 mm)[1] or Gemini C18 (5 µm, 2.1 mm x 50 mm)[4] |

| Mobile Phase | A: Acetonitrile/Water/Ammonium Acetate buffer (75/10/15, v/v/v)[1] or B: Methanol and Water with 0.01% Ammonium Hydroxide[4] |

| Flow Rate | 230 µL/min[1] or 600 µL/min[4] |

| Column Temperature | Ambient |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| MS/MS Transitions | Miglustat: m/z 220 -> 158[1][4] This compound (Proposed): m/z 490 -> [Fragment ion to be determined] |

| Internal Standard | Miglitol (m/z 208 -> 146)[1] or N-(n-nonyl)deoxynojirimycin (m/z 290.1 -> 228.0)[4] have been used. This protocol proposes this compound. |

Sample Preparation

-

Spiking: To an aliquot of the biological sample (e.g., 100 µL of plasma), add a small volume (e.g., 10 µL) of the this compound internal standard solution at a known concentration.

-

Protein Precipitation: Add three volumes of cold acetonitrile/methanol (75/25, v/v) to precipitate proteins.[1]

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

Workflow Diagram

Caption: Workflow for Miglustat analysis using this compound as an internal standard.

Mechanism of Action of Miglustat: Inhibition of Glucosylceramide Synthase

The therapeutic effect of Miglustat stems from its ability to inhibit glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[5] In lysosomal storage disorders like Gaucher disease, a deficiency in the enzyme glucocerebrosidase leads to the accumulation of glucosylceramide. By inhibiting its synthesis, Miglustat reduces the substrate load, thereby alleviating the pathological accumulation.

Caption: Miglustat inhibits glucosylceramide synthase, blocking the synthesis of glucosylceramide.

Data Presentation and Interpretation

The use of an internal standard like this compound allows for the calculation of the response factor (RF) for Miglustat relative to the IS.

Response Factor (RF) = (Peak Area of Analyte) / (Peak Area of IS)

A calibration curve is constructed by plotting the RF against the concentration of the Miglustat standards. The concentration of Miglustat in unknown samples is then determined by interpolating their RF values from this calibration curve.

Expected Chromatographic Data

| Analyte/IS | Expected Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |

| Miglustat | ~ 2-4 | 220.0 | 158.0 |

| This compound | > 5 (more hydrophobic) | 490.0 (protonated) | To be determined |

The increased hydrophobicity of this compound due to the three benzyl groups will result in a longer retention time on a reversed-phase column compared to the more polar Miglustat, ensuring good chromatographic separation.

Conclusion

The use of this compound as an internal standard represents a sophisticated and robust approach for the quantitative analysis of Miglustat in biological matrices. Its structural similarity to Miglustat, combined with its distinct chromatographic and mass spectrometric properties, makes it an excellent choice to ensure the reliability of bioanalytical data. The detailed protocol and conceptual framework provided in this guide offer a solid foundation for researchers and drug development professionals to implement this methodology in their laboratories, ultimately contributing to a better understanding of the pharmacology of Miglustat.

References

- 1. Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Tribenzyl Miglustat: Properties, Synthesis, and Relation to Miglustat's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tribenzyl Miglustat, a key intermediate in the synthesis of the therapeutic agent Miglustat. This document details its physicochemical properties, outlines a general synthetic protocol, and discusses the mechanism of action of Miglustat, the active pharmaceutical ingredient derived from this compound.

Physicochemical Properties of this compound

This compound is a protected form of Miglustat, an iminosugar that serves as a potent inhibitor of glucosylceramide synthase. The benzylation of the hydroxyl groups increases its lipophilicity, facilitating its use in organic synthesis. The essential molecular details are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃₁H₃₉NO₄ | [1][2][3] |

| Molecular Weight | 489.66 g/mol | [1][2][3] |

| Synonyms | ((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-1-butylpiperidin-2-yl)methanol | [1] |

| Form | Off-White Solid | [1] |

Synthetic Pathway Overview: From Protected Precursor to Active Miglustat

The synthesis of Miglustat often involves the use of protected intermediates to ensure regioselectivity and to avoid unwanted side reactions. This compound is a crucial intermediate in several synthetic routes. A generalized experimental workflow for the synthesis of Miglustat from a protected precursor is outlined below. This process typically involves the reductive amination of a protected sugar with a butyl group, followed by deprotection to yield the final active compound.

A major challenge in the synthesis of Miglustat is the purification of the highly hydrophilic final product and the removal of diastereomers and inorganic impurities.[4] Various protocols have been developed to achieve high purity Miglustat, with some methods avoiding the use of ion-exchange chromatography.[4][5]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. tlcstandards.com [tlcstandards.com]

- 3. tri-Benzyl Miglustat (Mixture of Isomers) | Axios Research [axios-research.com]

- 4. US9718777B2 - Process for the preparation of high purity miglustat - Google Patents [patents.google.com]

- 5. EP3404019B1 - Process for the preparation of high purity miglustat - Google Patents [patents.google.com]

The Double-Edged Sword: Exploring the Biological Activity of Benzylated Miglustat Derivatives

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today delves into the biological activities of benzylated derivatives of Miglustat, a drug known for its role in treating rare lysosomal storage diseases. This whitepaper offers researchers, scientists, and drug development professionals a detailed look at the synthesis, enzymatic inhibition, and structure-activity relationships of these compounds, highlighting their potential as both therapeutic agents and research tools.

Miglustat (N-butyldeoxynojirimycin) is primarily recognized for its inhibitory action on glucosylceramide synthase, a key enzyme in the biosynthesis of glycosphingolipids.[1][2] This mechanism of "substrate reduction therapy" is crucial in managing conditions like Gaucher disease and Niemann-Pick disease type C, where the accumulation of these lipids is pathogenic.[1] However, Miglustat and its derivatives, including benzylated forms, also exhibit potent inhibitory effects on α-glucosidases, enzymes involved in carbohydrate metabolism. This dual activity presents both opportunities and challenges in the development of more specific and effective therapeutics.

This technical guide summarizes the available quantitative data on the inhibitory activities of various N-substituted deoxynojirimycin derivatives, providing a comparative framework for understanding the impact of different substituents on enzyme inhibition. Furthermore, it lays out detailed experimental protocols for the synthesis of these compounds and for assessing their enzymatic activity, aiming to facilitate further research in this promising area.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of Miglustat and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). These values provide a standardized measure of a compound's effectiveness in inhibiting a specific enzyme. The following tables summarize the available data for various N-substituted deoxynojirimycin derivatives against key enzymes.

| Compound | N-Substituent | Enzyme | IC50 / Ki (µM) | Reference |

| Miglustat (N-butyl-DNJ) | n-Butyl | Glucosylceramide Synthase | ~25 (IC50) | Overkleeft et al. |

| α-Glucosidase | - | - | ||

| N-nonyl-DNJ | n-Nonyl | Glucosylceramide Synthase | - | - |

| GBA2 | 0.043 (Ki) | Gu et al., 2017 | ||

| Adamantyl-pentyl-DNJ | Adamantyl-pentyl | Glucosylceramide Synthase | - | - |

| GBA2 | 0.014 (Ki) | Gu et al., 2017 | ||

| Compound 35f | Adamantyl-pentyl | Glucosylceramide Synthase | 1000 (IC50) | Gu et al., 2017 |

| GBA1 | 0.016 (Ki) | Gu et al., 2017 | ||

| GBA2 | 0.014 (Ki) | Gu et al., 2017 | ||

| N-benzyl-DNJ Derivatives | ||||

| Compound 18a | 4-hydroxy-3-methoxybenzyl | α-Glucosidase | 207 ± 110 (IC50) | Mehta et al., 2019 |

| Compound 18b | 3-bromo-4-hydroxy-5-methoxybenzyl | α-Glucosidase | 276 ± 130 (IC50) | Mehta et al., 2019 |

| Acarbose (Reference) | - | α-Glucosidase | 353 ± 90 (IC50) | Mehta et al., 2019 |

Structure-Activity Relationship (SAR)

The biological activity of deoxynojirimycin derivatives is significantly influenced by the nature of the N-substituent. For α-glucosidase inhibition, studies on N-benzyl deoxynojirimycin derivatives have shown that substitutions on the benzene ring play a crucial role. For instance, the presence of hydroxyl and methoxy groups on the benzyl ring can enhance inhibitory activity, as demonstrated by compound 18a (1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl) piperidine-3,4,5-triol), which exhibited a higher potency than the reference drug acarbose. Molecular docking studies suggest that these substitutions can lead to stronger interactions with the active site of the enzyme through hydrogen bonding and arene-arene interactions.

Regarding glucosylceramide synthase, while specific data for N-benzyl derivatives is scarce, research on other N-aralkyl derivatives suggests that the hydrophobicity and steric bulk of the substituent are critical determinants of inhibitory activity. The general trend observed is that increasing the length and hydrophobicity of the N-alkyl chain can enhance the inhibition of non-lysosomal glucosylceramidase. However, for glucosylceramide synthase, the relationship is more complex, and bulky aromatic substituents may not always lead to increased potency.

Experimental Protocols

To facilitate further investigation into the biological activity of benzylated Miglustat derivatives, this guide provides detailed methodologies for their synthesis and for conducting key enzymatic assays.

Synthesis of N-Substituted Deoxynojirimycin Derivatives

A common and effective method for the synthesis of N-substituted deoxynojirimycin derivatives is through a four-step process starting from tetra-O-benzyl-d-glucopyranose. This method involves a double reductive alkylation step to introduce the desired N-substituent.

General Synthesis Workflow:

Caption: General synthesis scheme for N-substituted DNJ derivatives.

In Vitro Glucosylceramide Synthase Inhibition Assay

The inhibitory activity of the synthesized compounds against glucosylceramide synthase can be determined using an in vitro assay with cell homogenates or purified enzyme.

Assay Workflow:

Caption: Workflow for in vitro glucosylceramide synthase inhibition assay.

Signaling Pathways and Logical Relationships

The primary mechanism of action of Miglustat and its derivatives in the context of lysosomal storage diseases is the inhibition of glucosylceramide synthase, which sits at a critical juncture in the glycosphingolipid biosynthesis pathway.

Glycosphingolipid Biosynthesis Pathway and Inhibition:

Caption: Inhibition of glucosylceramide synthase by benzylated Miglustat derivatives.

The dual inhibitory nature of these compounds also affects α-glucosidases, which are involved in the processing of N-linked glycans on glycoproteins. This can have broader cellular effects, including antiviral activity, which was the original therapeutic target for Miglustat.

Conclusion

Benzylated derivatives of Miglustat represent a fascinating class of compounds with significant biological activity. Their ability to inhibit both glucosylceramide synthase and α-glucosidases makes them valuable tools for studying cellular processes and potential leads for the development of new therapeutics. The structure-activity relationships highlighted in this guide underscore the importance of the N-substituent in determining the potency and selectivity of these inhibitors. Further research, particularly focusing on the specific effects of benzylation on glucosylceramide synthase inhibition, is warranted to fully elucidate the therapeutic potential of this class of molecules. The detailed experimental protocols provided herein are intended to empower researchers to contribute to this exciting field of study.

References

The Genesis of a Glycosphingolipid Synthesis Inhibitor: A Technical Guide to the Discovery and Synthesis of Miglustat and Its Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical development of Miglustat, a pivotal therapeutic agent in the management of lysosomal storage disorders. We will delve into the evolution of its chemical synthesis, presenting detailed experimental protocols for key methodologies and compiling quantitative data to facilitate a comparative analysis of different synthetic routes. Furthermore, this guide will contextualize the therapeutic action of Miglustat by illustrating the biochemical pathway it targets.

From Natural Alkaloids to a Therapeutic Agent: A Historical Perspective

The journey to Miglustat (N-butyl-deoxynojirimycin) began with the study of iminosugars, a class of polyhydroxylated alkaloids first discovered in the 1960s.[1][2] These compounds, being analogues of monosaccharides with a nitrogen atom replacing the oxygen in the ring, showed potential as enzyme inhibitors.[1][2] A key member of this family, 1-deoxynojirimycin (DNJ), was initially synthesized in the laboratory and later isolated from natural sources like mulberry trees.[1] Subsequent research revealed that N-alkylation of 1-deoxynojirimycin could enhance its biological activity.[1][3]

In 1977, chemists at Bayer reported the first synthesis of N-butyl-deoxynojirimycin, the compound that would later be known as Miglustat.[1][2] This initial synthesis involved the N-alkylation of 1-deoxynojirimycin.[3] The therapeutic potential of Miglustat as a potent inhibitor of glucosylceramide synthase, a key enzyme in the biosynthesis of glycosphingolipids, was later identified, leading to its development for the treatment of Type 1 Gaucher disease.[1][4][5]

A significant advancement in the synthesis of Miglustat and its analogues came in 1994 with the work of Baxter and Reitz, who developed a method based on the double reductive amination of 5-keto-D-glucose.[1][2] This approach was further refined in 1999 by Matos and Lopes, who utilized tetra-O-benzyl-glucose as a starting material.[1][2] These developments laid the groundwork for more efficient and scalable synthetic routes, moving away from the reliance on naturally sourced or synthetically complex 1-deoxynojirimycin.

Synthetic Pathways to Miglustat: A Comparative Analysis

Several synthetic strategies have been developed for the production of Miglustat. The following sections detail the key methodologies, from the early N-alkylation of 1-deoxynojirimycin to more contemporary approaches involving protected glucose derivatives.

N-Alkylation of 1-Deoxynojirimycin (Bayer, 1977)

The pioneering synthesis of Miglustat involved the direct N-alkylation of 1-deoxynojirimycin. This method, while historically significant, is reliant on the availability of the starting iminosugar.

Experimental Protocol:

A general procedure for the N-alkylation of 1-deoxynojirimycin involves its reaction with an n-butyl halide (e.g., 1-bromobutane) in the presence of a base.[4] A more specific method involves reductive amination with butyraldehyde.[3]

-

Reductive Amination: 1-deoxynojirimycin is reacted with butyraldehyde in the presence of a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation to yield N-butyl-deoxynojirimycin (Miglustat).[3][6]

Double Reductive Amination of 5-keto-D-glucose (Baxter and Reitz, 1994)

This seminal work provided a convergent and efficient route to N-alkylated 1-deoxynojirimycin analogues, including Miglustat.

Experimental Protocol:

-

Preparation of 5-keto-D-glucose: The synthesis begins with the preparation of a protected 5-keto-D-glucose derivative. One reported method involves the oxidation of a suitably protected glucose precursor.[7]

-

Double Reductive Amination: The 5-keto-D-glucose derivative is then subjected to a double reductive amination reaction with n-butylamine and a reducing agent like sodium cyanoborohydride in methanol.[7] This one-pot reaction forms the piperidine ring and introduces the N-butyl group simultaneously.

-

Deprotection: The final step involves the removal of the protecting groups to yield Miglustat.

Synthesis from Tetra-O-benzyl-glucose (Matos and Lopes, 1999)

This refinement of the Baxter and Reitz method utilizes a readily available starting material and offers good stereocontrol.

Experimental Protocol:

-

Reductive Ring Opening: 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose is treated with a reducing agent like lithium aluminum hydride (LiAlH4) in a solvent such as tetrahydrofuran (THF) to yield the corresponding diol.[7]

-

Oxidation: The resulting diol is oxidized using reagents like dimethyl sulfoxide (DMSO) and trifluoroacetic anhydride to form the unstable ketoaldehyde.[7]

-

Reductive Cyclization: Without isolation, the ketoaldehyde undergoes reductive cyclization with n-butylamine and sodium cyanoborohydride in methanol to afford the protected N-butyl-1-deoxynojirimycin.[7]

-

Debenzylation: The final step is the removal of the benzyl protecting groups, typically by catalytic hydrogenation (e.g., using Pd/C and H2) or with sodium in liquid ammonia, to yield Miglustat.[7]

An Industrial Synthesis Approach

A modern, scalable synthesis of Miglustat with high purity has been detailed in patent literature. This process focuses on crystalline intermediates to ensure high purity of the final product.

Experimental Protocol:

-

Reductive Amination of a Protected Precursor: The synthesis starts with 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride. This is subjected to reductive amination with n-butyraldehyde and sodium cyanoborohydride in methanol.[3]

-

Isolation of the Protected Intermediate: The resulting N-butylated and benzylated intermediate, N-butyl-2,3,4,6-tetra-O-benzyl-1,5-dideoxy-1,5-imino-D-glucitol, is isolated as a crystalline solid.[3]

-

Catalytic Hydrogenation (Debenzylation): The protected intermediate is then debenzylated via catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere in the presence of hydrochloric acid in methanol. This step yields Miglustat hydrochloride.[1][3]

-

Neutralization and Crystallization: The Miglustat hydrochloride is neutralized with an organic base, such as 1,8-diazabicycloundec-7-ene (DBU), in a solvent like methanol. An anti-solvent (e.g., dichloromethane) is then added to induce the crystallization of high-purity Miglustat.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data reported for the industrial synthesis approach, highlighting the efficiency and purity achieved.

Table 1: Reaction Yields of Miglustat Synthesis Intermediates

| Step | Starting Material | Product | Yield (%) |

| Reductive Amination | 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride | N-butyl-2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride | 94 |

| Hydrogenation (Debenzylation) | N-butyl-2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride | Miglustat hydrochloride | 100 |

| Neutralization & Crystallization | Miglustat hydrochloride | Crystalline Miglustat | 75 |

| Overall Yield | 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride | Crystalline Miglustat | 71 |

Data sourced from patent literature.[1][8]

Table 2: Purity and Physical Properties of Miglustat and Intermediates

| Compound | Purity (by HPLC) | Melting Point (°C) |

| N-butyl-2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride | >99.0% | Not reported |

| Miglustat hydrochloride | >99.5% | Not reported |

| Crystalline Miglustat | >99.5% | 128 |

Data sourced from patent literature.[1][8] The reported melting point of the final crystalline Miglustat is noted to be higher than previously reported values of 125-126°C.[1]

Visualizing the Synthetic Pathways

To better understand the relationships between the different synthetic approaches, the following diagrams illustrate the key transformations.

References

- 1. EP3404019B1 - Process for the preparation of high purity miglustat - Google Patents [patents.google.com]

- 2. US20160168092A1 - Process For The Preparation Of High Purity Miglustat - Google Patents [patents.google.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4639436A - Antidiabetic 3,4,5-trihydroxypiperidines - Google Patents [patents.google.com]

- 7. Portico [access.portico.org]

- 8. US9718777B2 - Process for the preparation of high purity miglustat - Google Patents [patents.google.com]

A Technical Guide to Tribenzyl Miglustat in Iminosugar Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Tribenzyl Miglustat, a crucial intermediate in the synthesis of the iminosugar drug Miglustat (N-butyl-1-deoxynojirimycin). We will explore the synthetic pathways, detail experimental protocols, present quantitative data, and illustrate the biochemical context of Miglustat's mechanism of action.

Introduction to Iminosugars and Miglustat

Iminosugars, also known as azasugars, are carbohydrate analogs where the endocyclic oxygen atom is replaced by a nitrogen atom.[1] This structural modification grants them the ability to act as potent inhibitors of glycosidases and glycosyltransferases, enzymes that are fundamental to carbohydrate metabolism and the synthesis of glycoconjugates.[2]

Miglustat is a synthetic N-alkylated iminosugar, an analogue of D-glucose, that has been approved for the treatment of lysosomal storage disorders, primarily Type 1 Gaucher disease and Niemann-Pick disease type C.[3][4] It functions as a competitive and reversible inhibitor of glucosylceramide synthase, the enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids.[5][6] By reducing the rate of glycosphingolipid synthesis, Miglustat alleviates the accumulation of these substrates in cells, a therapeutic strategy known as substrate reduction therapy.[5][7]

The Role of this compound in Synthesis

The synthesis of Miglustat often proceeds through a protected intermediate to ensure stereochemical control and to prevent unwanted side reactions on the hydroxyl groups of the piperidine ring. This compound is a key intermediate where three of the hydroxyl groups are protected by benzyl ethers. This protection strategy is crucial for the selective N-alkylation step that introduces the butyl group. The subsequent removal of these benzyl groups (debenzylation) yields the final active pharmaceutical ingredient, Miglustat.

Synthetic Workflow: From Protected Intermediate to Miglustat

The synthesis of Miglustat from its benzylated precursor involves a two-step process: N-alkylation followed by debenzylation. A common precursor is 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin, which is first N-alkylated and then deprotected. The process described in recent patents often starts with the hydrochloride salt of the protected deoxynojirimycin.

Quantitative Data on Miglustat Synthesis

The efficiency of the synthetic process is critical for pharmaceutical manufacturing. The following table summarizes representative yields and purity data from a patented process for preparing high-purity Miglustat.[8][9]

| Step | Starting Material | Product | Yield | Purity (HPLC) |

| Reductive Amination | 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin HCl (V) | 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin HCl (VI) | 94% | >99.0% |

| Hydrogenation (Debenzylation) | 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin HCl (VI) | Miglustat HCl (III) | 100% | >99.5% |

| Neutralization & Crystallization | Miglustat HCl (III) | Crystalline Miglustat (I) | 75% | >99.5% |

| Overall Yield | Compound (V) | Crystalline Miglustat (I) | 71% | >99.5% |

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of Miglustat from its tribenzyl-protected precursor, based on published patent literature.[8][9]

Synthesis of 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride (VI)

-

Reaction Setup : A solution of 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride (V) is prepared in a suitable solvent such as dichloromethane.

-

Reductive Amination : n-Butyraldehyde is added to the solution, followed by a reducing agent like sodium triacetoxyborohydride. The reaction is stirred at room temperature until completion.

-

Work-up and Isolation : The reaction mixture is quenched with an aqueous solution (e.g., sodium bicarbonate). The organic layer is separated, washed, and dried. The solvent is removed under reduced pressure. The residue is treated with aqueous HCl, and the resulting solid is filtered.

-

Purification : The collected solid is washed with a non-polar solvent like diisopropylether and dried under vacuum to yield compound (VI).

Synthesis of Miglustat Hydrochloride (III)

-

Reaction Setup : The protected intermediate (VI) (100 g, 0.16 mol) is dissolved in methanol (1000 mL).[8]

-

Catalyst Addition : A 10% Palladium on carbon catalyst (10 g, 50% wet) is added to the solution, along with a 10% HCl solution in methanol (100 mL).[8]

-

Hydrogenation : The mixture is stirred under a hydrogen atmosphere at a temperature of 25-30°C until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).[8]

-

Isolation : The reaction mass is filtered to remove the catalyst. The solvent is removed from the filtrate by rotary evaporation.

-

Precipitation : Ethyl acetate (1000 mL) is added to the residue to precipitate the solid product.[8]

-

Final Product : The solid is filtered and dried to isolate Miglustat hydrochloride (III).

Preparation of Crystalline Miglustat (I)

-

Neutralization : Miglustat hydrochloride (III) (42 g, 0.16 mol) is dissolved in methanol (420 mL).[8] An organic base, such as 1,8-diazabicycloundec-7-ene (DBU) (34.1 mL), is added.[8]

-

Reaction : The mixture is stirred for approximately 2 hours.

-

Solvent Exchange : The methanol is removed by concentration. Dichloromethane (900 mL) is added to the residue.[8]

-

Crystallization and Isolation : The resulting solid is filtered and dried to obtain crystalline Miglustat (I).

Mechanism of Action: Inhibition of Glucosylceramide Synthase

Miglustat exerts its therapeutic effect by inhibiting glucosylceramide synthase. This enzyme is pivotal in the biosynthesis of glycosphingolipids, a class of lipids involved in various cellular functions. In lysosomal storage disorders like Gaucher disease, a deficiency in the enzyme glucocerebrosidase leads to the accumulation of glucosylceramide.[5] Miglustat therapy reduces the production of this substrate, thereby lessening its pathological accumulation.[5]

Conclusion

This compound is an indispensable intermediate in the efficient and scalable synthesis of Miglustat. The use of benzyl protecting groups allows for precise chemical manipulations, leading to the production of a high-purity active pharmaceutical ingredient. Understanding the synthetic route, including the specific protocols and quantitative outcomes, is essential for researchers and professionals in drug development and manufacturing. The continued optimization of such synthetic pathways is crucial for ensuring the availability of important therapeutics like Miglustat for patients with rare metabolic disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Miglustat? [synapse.patsnap.com]

- 6. Miglustat - Wikipedia [en.wikipedia.org]

- 7. Miglustat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. EP3404019B1 - Process for the preparation of high purity miglustat - Google Patents [patents.google.com]

- 9. US20160168092A1 - Process For The Preparation Of High Purity Miglustat - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Tribenzyl Miglustat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miglustat, known chemically as N-butyl-1,5-dideoxy-1,5-imino-D-glucitol, is an iminosugar that serves as a potent inhibitor of the enzyme glucosylceramide synthase.[1] This enzyme is pivotal in the biosynthesis of most glycosphingolipids. By competitively and reversibly inhibiting this enzyme, Miglustat effectively reduces the rate of glycosphingolipid production, a therapeutic strategy known as substrate reduction therapy.[2][3][4] This approach is particularly beneficial in the management of lysosomal storage disorders such as Type 1 Gaucher disease, where the accumulation of glucosylceramide leads to cellular dysfunction.[1]

Tribenzyl Miglustat, a partially protected derivative of Miglustat, is a valuable compound in the context of drug development and synthesis. It can serve as a key intermediate for the synthesis of Miglustat analogues or as a reference standard for impurity profiling during the manufacturing process of Miglustat. The synthesis of a specific this compound isomer typically involves a multi-step process starting from a protected iminosugar precursor, followed by N-alkylation and a carefully controlled partial debenzylation. This document outlines the detailed protocols for the laboratory-scale synthesis of this compound, proceeding through a key tetrabenzylated intermediate.

Glucosylceramide Synthesis Pathway and Miglustat Inhibition

The diagram below illustrates the enzymatic conversion of ceramide to glucosylceramide by glucosylceramide synthase and the subsequent steps in glycosphingolipid biosynthesis. Miglustat acts as an inhibitor at the initial step of this pathway.

Caption: Inhibition of Glucosylceramide Synthase by Miglustat.

Synthetic Workflow for this compound

The overall synthetic strategy involves the protection of the hydroxyl groups of a 1-deoxynojirimycin precursor with benzyl groups, followed by N-alkylation with a butyl group to form the tetrabenzylated Miglustat. Subsequent partial debenzylation yields the target this compound. Due to the similar reactivity of the benzyl ethers, the partial debenzylation step is likely to produce a mixture of tribenzyl isomers, which would necessitate purification by chromatography to isolate a specific isomer.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloride

This protocol is adapted from literature procedures for the benzylation of 1-deoxynojirimycin.

Materials:

-

1-Deoxynojirimycin (DNJ)

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMF, cooled to 0 °C, add a solution of 1-deoxynojirimycin in anhydrous DMF dropwise under an inert atmosphere (e.g., Argon or Nitrogen).

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Partition the mixture between water and diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Dissolve the purified product in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride as a white solid.

| Reagent/Material | Molar Equiv. | Purity | Notes |

| 1-Deoxynojirimycin | 1.0 | >95% | Starting material |

| Sodium Hydride | 5.0 | 60% in oil | Base |

| Benzyl Bromide | 4.5 | >98% | Benzylating agent |

| Anhydrous DMF | - | <0.005% H₂O | Solvent |

| Yield | - | - | Typically 70-85% |

Protocol 2: Synthesis of 2,3,4,6-Tetra-O-benzyl-N-butyl-1-deoxynojirimycin Hydrochloride (Tetrabenzyl Miglustat HCl)

This protocol describes the N-butylation of the tetrabenzylated DNJ intermediate via reductive amination.

Materials:

-

2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin hydrochloride

-

n-Butyraldehyde

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

10% HCl in Methanol

Procedure:

-

Dissolve 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride in methanol.

-

To this solution, add n-butyraldehyde and sodium cyanoborohydride.

-

Stir the reaction mixture at room temperature (25-30 °C) until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction by the careful addition of 10% HCl in methanol while maintaining the temperature between 25-30 °C.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting residue can be purified by recrystallization or precipitation to yield 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride.

| Reagent/Material | Molar Equiv. | Purity | Notes |

| Tetrabenzyl DNJ HCl | 1.0 | >98% | Starting material |

| n-Butyraldehyde | 3.0 | >99% | Alkylating agent |

| Sodium Cyanoborohydride | 5.0 | >95% | Reducing agent |

| Methanol | - | Anhydrous | Solvent |

| Yield | - | - | Typically >90% |

Protocol 3: Partial Debenzylation to this compound

This protocol outlines a general approach for the partial debenzylation of Tetrabenzyl Miglustat. The reaction conditions should be carefully controlled to favor mono-debenzylation, and the product will likely be a mixture of isomers requiring chromatographic separation.

Materials:

-

2,3,4,6-Tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-2 atm).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress should be carefully monitored by TLC or LC-MS at regular intervals (e.g., every 30 minutes) to maximize the yield of the tribenzyl product and minimize the formation of di- and mono-benzyl or fully debenzylated products.

-

Once the desired amount of tribenzyl product is observed, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude oil, containing a mixture of starting material, tribenzyl isomers, and other debenzylation products, should be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired this compound isomers.

| Reagent/Material | Molar Equiv. | Purity | Notes |

| Tetrabenzyl Miglustat HCl | 1.0 | >98% | Starting material |

| 10% Palladium on Carbon | 0.1 (by weight) | - | Catalyst |

| Hydrogen Gas | Excess | High purity | Reducing agent |

| Methanol/Ethanol | - | Anhydrous | Solvent |

| Yield | - | - | Highly variable; requires optimization |

Note on Isomeric Mixture: The partial hydrogenolysis of the four benzyl groups is unlikely to be highly regioselective, leading to a mixture of 2,3,4-tri-O-benzyl, 2,3,6-tri-O-benzyl, 2,4,6-tri-O-benzyl, and 3,4,6-tri-O-benzyl isomers of N-butyl-1-deoxynojirimycin. The separation of these isomers will require careful chromatographic techniques. The relative ratios of the isomers will depend on the specific reaction conditions (catalyst, solvent, temperature, and reaction time).

References

- 1. researchgate.net [researchgate.net]

- 2. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective Synthesis of Nojirimycin α-C-Glycosides from a Bicyclic Acyliminium Intermediate: A Convenient Entry to N,C-Biantennary Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note and Protocol: Reductive Amination for the Synthesis of Tribenzyl Miglustat

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Miglustat (N-butyl-1-deoxynojirimycin) is an N-alkylated iminosugar that serves as a potent inhibitor of glucosylceramide synthase, an enzyme involved in the biosynthesis of most glycosphingolipids. It is clinically approved for the treatment of Gaucher disease type I and Niemann-Pick disease type C. The synthesis of Miglustat often proceeds through a key intermediate, a tribenzyl-protected derivative, which is subsequently deprotected to yield the final active pharmaceutical ingredient. One of the pivotal steps in the synthesis of this intermediate is the reductive amination of a protected 1-deoxynojirimycin precursor with butyraldehyde. This application note provides detailed protocols and reaction parameters for the synthesis of Tribenzyl Miglustat via reductive amination, focusing on a robust and scalable method.

Experimental Protocols

Reductive Amination of 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride

This protocol is adapted from a patented industrial process for the preparation of high-purity Miglustat, where the N-alkylation of the protected deoxynojirimycin core is a critical step[1].

Materials:

-

2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride

-

n-Butyraldehyde

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol

-

10% HCl in methanol

-

Water

-

Diisopropylether

Equipment:

-

Reaction flask equipped with a magnetic stirrer and nitrogen inlet

-

Standard laboratory glassware

-

Rotary evaporator

-

Filtration apparatus

-

HPLC system for purity analysis

Procedure:

-

To a solution of 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride (45 g, 0.08 mol) in methanol (1575 mL), add n-butyraldehyde (21.6 g, 0.24 mol) and sodium cyanoborohydride (25.2 g, 0.4 mol)[1].

-

Stir the reaction mixture at a temperature between 25°C and 30°C. The reaction progress can be monitored by an appropriate chromatographic technique (e.g., TLC or HPLC).

-

Upon completion of the reaction, quench the reaction by adding 765 mL of 10% HCl in methanol, while maintaining the temperature between 25°C and 30°C[1].

-

The resulting product, 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride, can be further purified. In a related procedure, after workup, the filtrate was treated with aqueous HCl, and the solid formed was filtered, suspended in 1 N HCl, stirred for 1 hour, and filtered. The collected solid was washed with diisopropylether and dried under vacuum[1].

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin hydrochloride | [1] |

| Reagents | n-Butyraldehyde, Sodium cyanoborohydride | [1] |

| Solvent | Methanol | [1] |

| Temperature | 25°C to 30°C | [1] |

| Reaction Time | Until completion (monitoring recommended) | [1] |

| Yield of subsequent step | 94% (for a related purification step) | [1] |

| Purity (HPLC) | > 99.0% (for a related purification step) | [1] |

General Considerations for Reductive Amination

Reductive amination is a versatile method for the formation of carbon-nitrogen bonds. The reaction proceeds in two stages: the formation of an iminium ion from the reaction of an amine with a carbonyl compound, followed by the reduction of the iminium ion to the corresponding amine. Several reducing agents can be employed, each with its own advantages and limitations.

| Reducing Agent | Typical Solvents | Key Characteristics |

| Sodium cyanoborohydride (NaBH3CN) | Methanol, Ethanol | Not water-sensitive. Lewis acids (e.g., Ti(iPrO)4 or ZnCl2) can be added to improve yields for less reactive substrates[2]. |

| Sodium triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Water-sensitive and not very compatible with methanol[2]. A mild and selective reducing agent[3]. |

| Sodium borohydride (NaBH4) | Methanol, Ethanol | Can reduce aldehydes and ketones, so it is typically added after the complete formation of the imine[2]. |

| Catalytic Hydrogenation | Various | A "green" alternative, but may not be compatible with other reducible functional groups in the molecule[4]. |

Visualizations

Reductive Amination Workflow for this compound Synthesis

Caption: Workflow for the synthesis of the this compound intermediate via reductive amination.

Logical Relationship of Reductive Amination Components

Caption: Key components and their roles in the reductive amination reaction.

References

- 1. EP3404019B1 - Process for the preparation of high purity miglustat - Google Patents [patents.google.com]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

Application Note: Purification of Tribenzyl Miglustat by Column Chromatography

Abstract

This application note details a robust and reproducible method for the purification of Tribenzyl Miglustat, a key protected intermediate in the synthesis of Miglustat, using automated flash column chromatography. Miglustat is an N-alkylated imino sugar used in the treatment of Gaucher disease.[1] During its synthesis, the hydroxyl groups are often protected with benzyl groups to control reactivity. The removal of synthesis-related impurities from the tribenzyl-protected intermediate is crucial for obtaining high-purity final active pharmaceutical ingredient (API). The described protocol employs a normal-phase silica gel chromatography method with a gradient elution of ethyl acetate in hexanes, incorporating a small percentage of triethylamine to mitigate peak tailing associated with the basic amine moiety. This method provides high-resolution separation, leading to excellent purity and yield of the target compound.

Introduction

This compound is a synthetic precursor to Miglustat, an inhibitor of the enzyme glucosylceramide synthase.[1] The purification of Miglustat itself can be challenging due to its high polarity and hydrophilicity, often necessitating ion-exchange chromatography or crystallization techniques that can be difficult to scale and may result in lower yields.[2][3] Purifying the less polar, protected intermediate, this compound, via standard column chromatography offers a practical alternative to ensure high purity before the final deprotection step.

The primary challenge in the chromatographic purification of amine-containing compounds on silica gel is the interaction between the basic amine and the acidic silanol groups of the stationary phase. This interaction can lead to significant peak tailing, poor separation, and potential degradation or irreversible adsorption of the product.[4][5] To overcome this, the following protocol incorporates triethylamine into the mobile phase, which acts as a competing base to mask the acidic sites on the silica surface, resulting in improved peak shape and separation efficiency.[4][6]

Experimental Protocols

Materials and Equipment

-

Crude Sample: this compound (synthesis batch)

-

Stationary Phase: Silica gel, 40-63 µm particle size

-

Solvents (HPLC Grade):

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

-

Apparatus:

-

Flash chromatography system (e.g., CombiFlash®, Biotage®)

-

Pre-packed or self-packed silica gel column

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC development chamber

-

UV lamp (254 nm)

-

Potassium permanganate (KMnO₄) stain for TLC visualization

-

Rotary evaporator

-

Glassware (flasks, beakers, funnels)

-

Sample Preparation (Dry Loading)

-

Dissolve the crude this compound sample in a minimal amount of dichloromethane.

-

Add silica gel (approximately 2-3 times the mass of the crude sample) to the solution.

-

Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained. This ensures the sample is evenly distributed on the silica.

Column Preparation and Equilibration

-

Select a pre-packed silica gel column or pack a column with a silica gel slurry. The column size should be chosen based on the amount of crude material to be purified (a general rule is a 40:1 to 100:1 ratio of silica to crude sample mass).

-

Equilibrate the column with the initial mobile phase (Mobile Phase A: 98:2 (v/v) Hexanes:Triethylamine) for at least 3-5 column volumes (CV) before loading the sample.

Chromatographic Conditions

-

Stationary Phase: Silica Gel (40-63 µm)

-

Mobile Phase A: 98:2 (v/v) Hexanes:Triethylamine

-

Mobile Phase B: 98:2 (v/v) Ethyl Acetate:Triethylamine

-

Elution Method: Gradient elution as detailed in the data table below.

-

Flow Rate: Dependent on column size (e.g., 40 mL/min for a 40g column).

-

Detection: UV at 254 nm (due to the benzyl groups).

Fraction Collection and Analysis

-

Collect fractions based on the UV chromatogram peaks.

-

Analyze the collected fractions using Thin Layer Chromatography (TLC).

-

TLC Mobile Phase: 3:1 (v/v) Hexanes:Ethyl Acetate.

-

Visualization:

-

-

Combine the fractions containing the pure this compound.

Post-Purification

-

Concentrate the combined pure fractions using a rotary evaporator to remove the solvents.

-

Place the resulting residue under high vacuum to remove any residual solvent and triethylamine.

-

Obtain the mass of the purified product and calculate the yield.

-

Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., HPLC, ¹H-NMR, Mass Spectrometry).

Data Presentation

The following table summarizes the proposed chromatographic parameters and expected results for the purification of approximately 1 gram of crude this compound on a 40g silica column.

| Parameter | Value / Condition | Rationale |

| Stationary Phase | Silica Gel, 40-63 µm | Standard for normal-phase separation of moderately polar organic compounds.[3] |

| Column Size | 40 g | Appropriate for loading ~1 g of crude material (40:1 ratio). |

| Sample Loading | 1.0 g crude material (Dry Load) | Dry loading provides better resolution compared to liquid injection for this scale. |

| Mobile Phase A | 98:2 (v/v) Hexanes:Triethylamine | Non-polar phase. TEA is added to prevent peak tailing of the amine.[4] |

| Mobile Phase B | 98:2 (v/v) Ethyl Acetate:Triethylamine | Polar phase. TEA maintains a consistent basic pH on the column.[4][6] |

| Flow Rate | 40 mL/min | Standard flow rate for a 40 g column ensuring good separation without excessive run time. |

| Detection Wavelength | 254 nm | The benzyl protecting groups are aromatic and strongly absorb UV light at this wavelength.[8] |

| Gradient Profile | 0-2 CV: 5% B | Wash non-polar impurities. |

| 2-15 CV: 5% to 60% B | Elute this compound and separate from closely related impurities. | |

| 15-18 CV: 100% B | Elute highly polar baseline impurities. | |

| Expected Yield | > 85% (dependent on crude purity) | Typical recovery for flash chromatography. |

| Expected Purity | > 98% (by HPLC) | Achievable with the optimized gradient. |

Visualizations

References

- 1. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotage.com [biotage.com]

- 5. researchgate.net [researchgate.net]

- 6. Purification [chem.rochester.edu]

- 7. people.chem.umass.edu [people.chem.umass.edu]